![molecular formula C20H18FN3O2 B2973098 4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 1172396-88-1](/img/structure/B2973098.png)

4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

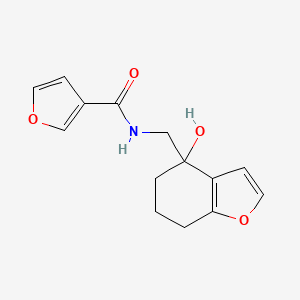

The compound “4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . Oxadiazoles are known for their wide range of biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized using FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of this compound is complex, with an oxadiazole ring attached to a fluorophenyl group and a pyrrolidin-2-one group. The InChI code for a similar compound, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, is 1S/C15H9FN2O3/c16-12-7-2-1-6-11 (12)14-17-13 (18-21-14)9-4-3-5-10 (8-9)15 (19)20/h1-8H, (H,19,20) .Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, oxadiazoles can undergo reactions such as nucleophilic substitution, addition, and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For a similar compound, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, the molecular weight is 284.25 .Scientific Research Applications

Antimicrobial and Anticancer Applications

Research on compounds with structural similarities, particularly those featuring oxadiazole rings, has demonstrated potential antimicrobial and anticancer properties. For instance, Desai et al. (2016) synthesized fluorinated pyrazole compounds containing pyridyl 1,3,4-oxadiazole motifs, which showed significant antibacterial and antifungal activities, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Zhang et al. (2005) discovered a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents, with one compound showing good activity against breast and colorectal cancer cell lines and identified as targeting TIP47, a protein associated with the insulin-like growth factor II receptor.

Material Science and Electronics

In the domain of materials science, Hamciuc et al. (2005) developed new fluorinated poly(1,3,4-oxadiazole-ether-imide)s with high thermal stability and fluorescence properties, suitable for applications in coatings and potentially in optoelectronic devices. Brütting et al. (1997) synthesized aromatic polyethers containing oxadiazole units for use in organic light-emitting diodes (OLEDs), highlighting the materials' high thermal stability and good film-forming capabilities.

Biological Activity Studies

Vinayak et al. (2017) synthesized novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, evaluating them for in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting significant cytotoxicity. Additionally, compounds with oxadiazole motifs have been explored for their potential antitubercular agents, as in the work by Joshi et al. (2015), which synthesized pyrrolyl 1,3,4-oxadiazole benzothioate derivatives and evaluated them for antitubercular activity.

These studies collectively demonstrate the broad applicability of compounds featuring the oxadiazole ring, ranging from antimicrobial and anticancer activities to advanced materials for electronic devices. Their significant biological activities and physicochemical properties make them subjects of interest in both pharmaceutical research and materials science.

- Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs (Desai et al., 2016)

- Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents (Zhang et al., 2005)

- New fluorinated poly(1,3,4-oxadiazole-ether-imide)s (Hamciuc et al., 2005)

- Aromatic polyethers with oxadiazole units – synthesis and application in organic light emitting diodes (Brütting et al., 1997)

- Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents (Vinayak et al., 2017)

- Combined Pharmacophore and Molecular Docking-based In silico Study of Some Pyrrolyl 1,3,4-oxadiazole benzothioate Derivatives (Joshi et al., 2015)

Mechanism of Action

properties

IUPAC Name |

4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-17-9-5-4-8-16(17)20-22-19(23-26-20)15-12-18(25)24(13-15)11-10-14-6-2-1-3-7-14/h1-9,15H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSBJWQOILRTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)

![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)

![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)

![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)

![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2973027.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2973038.png)